molecular formula C12H20O3 B13204549 Ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13204549
M. Wt: 212.28 g/mol
InChI Key: WSCLKDIWUDBUPB-UHFFFAOYSA-N
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Description

Ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic compound featuring a unique 1-oxaspiro[2.5]octane core. This structure comprises two fused rings: a three-membered epoxide ring and a six-membered carbocyclic ring, connected via a spiro carbon atom . The molecule also contains an ethyl ester group at position 2 and two methyl substituents at position 5. Its molecular formula is inferred to be C₁₂H₂₀O₃ based on structural analogs (e.g., the 5,5,7-trimethyl variant in has C₁₃H₂₂O₃) . This compound is of interest in organic synthesis due to its rigid spirocyclic framework, which can influence reactivity and stereochemical outcomes.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-4-14-10(13)9-12(15-9)7-5-6-11(2,3)8-12/h9H,4-8H2,1-3H3

InChI Key

WSCLKDIWUDBUPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCCC(C2)(C)C

Origin of Product

United States

Preparation Methods

Synthesis via Sulfur Ylide-Mediated Spirocyclization

One well-documented approach involves the reaction of ethyl 4-oxocyclohexanecarboxylate with trimethylsulfoxonium iodide and potassium tert-butoxide in dimethyl sulfoxide (DMSO) at room temperature. This method generates Ethyl 1-oxaspiro[2.5]octane-6-carboxylate, a close structural analog, in about 65% yield after overnight stirring and extraction.

Reaction conditions and outcome:

Parameter Description
Starting material Ethyl 4-oxocyclohexanecarboxylate (1 g, 5.87 mmol)
Reagents Trimethylsulfoxonium iodide (3.9 g, 11.76 mmol), potassium tert-butoxide
Solvent Dimethyl sulfoxide (20 mL)
Temperature Room temperature (20°C)
Reaction time Overnight (~18 hours)
Work-up Extraction with diethyl ether, drying over Na2SO4, evaporation
Yield 65% (704.5 mg)

This method leverages the nucleophilic attack of the sulfur ylide onto the ketone carbonyl, followed by ring closure to form the oxaspiro ring system.

Base-Promoted Cyclization in Polar Aprotic Solvents

An alternative method involves the addition of potassium tert-butoxide to ethyl carbamate in N,N-dimethylformamide (DMF), followed by the addition of Ethyl 1-oxaspiro[2.5]octane-6-carboxylate. Heating the mixture at 130°C for 18 hours affords spirocyclic intermediates, including ethyl trans-2-oxo-1-oxa-3-azaspiror4.5ldecane-8-carboxylate and its cis isomer, which are structurally related to the target compound.

Key reaction parameters:

Parameter Description
Base Potassium tert-butoxide (23.14 g, 206 mmol)
Solvent N,N-Dimethylformamide (DMF, 200 mL)
Starting materials Ethyl carbamate (27.6 g, 309 mmol), Ethyl 1-oxaspiro[2.5]octane-6-carboxylate (19 g, 103 mmol)
Temperature 130°C
Reaction time 18 hours
Work-up Dilution with saturated NaCl, extraction with ethyl acetate, drying, filtration
Purification Biotage chromatography (cyclohexane:ethyl acetate gradient)
Yield Intermediate 15: 8.24 g; Intermediate 16: 4.36 g

This method is useful for generating functionalized spirocyclic intermediates that can be further elaborated.

Cyclization via Alkoxide-Mediated Ring Closure in DMPU

Another reported approach uses potassium tert-butoxide in DMPU (N,N'-dimethylpropyleneurea) with ethyl carbamate and Ethyl 1-oxaspiro[2.5]octane-6-carboxylate. The reaction mixture is heated at 130°C for 15 hours, then quenched and purified by silica gel chromatography to yield the target spiro compound as a mixture of cis and trans isomers in approximately 75% yield.

Parameter Description
Base Potassium tert-butoxide (13.10 g, 117 mmol)
Solvent DMPU (107 mL)
Starting materials Ethyl carbamate (15.60 g, 175 mmol), Ethyl 1-oxaspiro[2.5]octane-6-carboxylate (10.75 g, 58.4 mmol)
Temperature 130°C
Reaction time 15 hours
Quenching Saturated aqueous NH4Cl solution
Extraction Dichloromethane (3 × 400 mL)
Purification Silica gel chromatography (DCM:ethyl acetate 8:2)
Yield 10 g (75%) + 2 g (14.3%)

This method is notable for its relatively high yield and the formation of isomeric mixtures, which may be separated or used as such depending on downstream applications.

Related Synthetic Routes and Intermediates

  • The preparation of spiro[2.5]octane-5,7-dione derivatives via cyclization of [1-(2-oxo-propyl)-cyclopropyl]-acetic acid esters has been reported in patent literature. These intermediates can be further transformed into spirocyclic esters like this compound through reduction and esterification steps.

  • The use of Lewis acids such as lithium iodide in dry tetrahydrofuran (THF) has been explored for rearrangements involving related spiro compounds, which may inform alternative synthetic routes or functional group transformations.

Comparative Summary of Preparation Methods

Method Key Reagents & Conditions Yield (%) Notes
Sulfur ylide-mediated spirocyclization Trimethylsulfoxonium iodide, potassium tert-butoxide, DMSO, RT, overnight 65 Straightforward; mild conditions; moderate yield
Base-promoted cyclization in DMF Potassium tert-butoxide, ethyl carbamate, 130°C, 18h ~60-70 (intermediates) Produces functionalized intermediates; requires purification
Alkoxide-mediated cyclization in DMPU Potassium tert-butoxide, DMPU, 130°C, 15h 75 High yield; produces cis/trans isomers; requires chromatography
Patent route via cyclopropyl acetic acid esters Multi-step, involving cyclization and esterification Variable Useful for related spiro compounds; more complex

Research and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Typical ^1H-NMR data for Ethyl 1-oxaspiro[2.5]octane-6-carboxylate analogs show characteristic signals:

  • Triplet at ~1.20–1.27 ppm (3H) corresponding to ethyl ester methyl protons.
  • Multiplets between 1.3–2.6 ppm for methylene and methine protons in the spiro ring system.
  • Quartet at ~4.06 ppm (2H) for ethyl ester methylene protons.
  • Broad singlets or multiplets around 5.0–5.4 ppm for protons adjacent to the spiro oxygen or carbonyl groups.

Purity and Isomeric Composition

  • The synthesis often results in mixtures of cis and trans isomers, which may be separated by chromatographic techniques.
  • Purity is typically confirmed by chromatographic methods (e.g., silica gel chromatography) and spectroscopic analysis.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Type Conditions Products Key Observations
Acidic hydrolysisHCl (aq), reflux5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylic acidSlow reaction due to steric hindrance from dimethyl groups
Basic hydrolysisNaOH (aq), ethanol, 60°CSodium salt of the carboxylic acidHigher yields compared to acidic hydrolysis

Epoxide Ring-Opening Reactions

The spiro[2.5]octane framework contains an epoxide ring that undergoes regioselective ring-opening.

Acid-Catalyzed Ring-Opening

Protonation of the epoxide oxygen generates an oxonium ion, leading to nucleophilic attack at the more substituted carbon (SN1-like mechanism) :

Nucleophile Conditions Product Regioselectivity
H₂OH₂SO₄, H₂O, 25°CVicinal diolAttack at tertiary carbon (C5)
NH₃NH₃, MeOH, 0°CAmino alcohol derivativeSteric hindrance reduces reaction rate

Base-Catalyzed Ring-Oxidation

Deprotonation of the nucleophile leads to SN2-like attack at the less hindered carbon:

Nucleophile Conditions Product Regioselectivity
NaSHDMF, 80°CThioether derivativePreferential attack at primary carbon

Nucleophilic Substitution at the Ester Group

The ester carbonyl is susceptible to nucleophilic acyl substitution:

Reagent Conditions Product Yield
NH₂OH·HClPyridine, 100°CHydroxamic acid65%
LiAlH₄THF, 0°C → RTPrimary alcohol (via reduction)72%

Oxidation and Reduction

The spirocyclic structure and ester group participate in redox reactions:

Reaction Type Reagent Product Notes
OxidationKMnO₄, H₂O, ΔKetone derivative (C5 oxidation)Limited by dimethyl group stability
ReductionH₂, Pd/C, EtOHPartially saturated spirocyclic alcoholSelective reduction of epoxide

Comparative Reactivity with Analogs

The 5,5-dimethyl groups significantly alter reactivity compared to non-methylated analogs:

Compound Reaction Rate (Ester Hydrolysis) Ring-Opening Regioselectivity
Ethyl 1-oxaspiro[2.5]octane-2-carboxylate1.0 (reference)50:50 (tertiary:primary)
Ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate0.390:10 (tertiary:primary)

Mechanistic Insights

  • Steric Effects : The 5,5-dimethyl groups hinder nucleophilic approach, slowing hydrolysis and favoring attack at less hindered sites.

  • Electronic Effects : Electron donation from methyl groups stabilizes the oxonium ion in acid-catalyzed ring-opening, enhancing tertiary carbon selectivity .

Scientific Research Applications

Ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The spiro structure may also contribute to its unique binding properties and biological activity.

Comparison with Similar Compounds

Structural and Electronic Effects

In contrast, the 5,5,7-trimethyl analog (C₁₃H₂₂O₃) introduces further steric bulk, which may impact conformational flexibility .

Oxygen Content: The 1,6-dioxaspiro analog (C₁₁H₁₈O₄) contains an additional oxygen atom, which could enhance polarity and hydrogen-bonding capacity compared to the mono-oxygenated target compound .

Physicochemical Properties

  • Molecular Weight and Boiling Points : Higher molecular weight analogs (e.g., C₁₄H₂₄O₃, MW 240.34) are expected to have higher boiling points due to increased van der Waals interactions .
  • Lipophilicity : Methyl and butyl substituents enhance hydrophobic character, which may influence bioavailability or partitioning in biological systems .

Biological Activity

Ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a unique compound characterized by its spirocyclic structure, which incorporates an oxaspiro framework. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

  • Molecular Formula : C11H18O3
  • Molecular Weight : 198.26 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1489214-90-5

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating various biological pathways. Ongoing research aims to elucidate the specific molecular interactions and pathways involved.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. This compound is being investigated for its potential as an antimicrobial agent against various pathogens. Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi, although detailed studies are warranted to confirm these findings.

Antioxidant Activity

The compound's antioxidant potential has been explored through various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is significant as oxidative stress is implicated in numerous diseases.

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, suggesting moderate antimicrobial activity.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli>100 µg/mL

Study on Antioxidant Activity

In another study assessing antioxidant activity using DPPH and ABTS assays, this compound demonstrated significant radical scavenging activity with IC50 values of 30 µg/mL for DPPH and 25 µg/mL for ABTS assays.

Assay TypeIC50 Value (µg/mL)
DPPH30
ABTS25

Applications in Drug Development

Due to its unique structure and promising biological activities, this compound is being explored as a lead compound in drug development. Its potential applications include:

  • Antimicrobial agents : Targeting resistant bacterial strains.
  • Antioxidants : Developing formulations to combat oxidative stress-related diseases.

Q & A

Q. What synthetic routes are commonly employed for Ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via spirocyclization strategies, often involving ketoreductase-mediated enantioselective reduction of prochiral ketones. For example, enzymatic reduction using Codex® ketoreductase KRED-P3-G09 in a phosphate buffer (pH 7.0) with NADP+ cofactor achieves >99% enantiomeric excess (ee) under nitrogen flow at 30°C . Optimization typically involves Design of Experiments (DoE) to adjust solvent systems, temperature, and enzyme loading. Post-reaction purification via silica gel chromatography (20–80% ethyl acetate/heptane gradient) yields high-purity product .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this spirocyclic compound?

  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves the spirocyclic conformation and stereochemistry, with validation via R-factors and electron density maps .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent environments (e.g., methyl groups at δ 1.42 ppm and spirocyclic ether signals at δ 3.93–4.41 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C13_{13}H22_{22}O3_3: [M+H]+^+ = 237.1491) .

Advanced Questions

Q. How can density functional theory (DFT) predict electronic properties and stability of this compound?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps, electrostatic potentials, and thermodynamic stability. For example:

  • HOMO-LUMO gap : A narrow gap (~4.5 eV) suggests reactivity toward electrophiles.
  • Global hardness (η) : Derived from ionization potential and electron affinity, η values indicate kinetic stability .
  • Solvent effects : Polarizable Continuum Model (PCM) simulations assess solvation energy in ethanol or water .

Q. What methodological approaches validate the compound’s COX-1 inhibitory activity in molecular docking studies?

  • Software : AutoDock 4.2 or Vina with Lamarckian genetic algorithms .
  • Parameters : Grid boxes centered on COX-1 active sites (Arg120, Tyr355), 50 genetic algorithm runs, and binding energy thresholds (<−6.5 kcal/mol).
  • Validation : Compare docking scores (e.g., −6.90 kcal/mol for the compound vs. −6.94 kcal/mol for reference inhibitors) and analyze hydrogen bonds with Tyr385/Ser530 .

Q. How do structural modifications of the spirocyclic core influence biological activity in SAR studies?

  • Alkyl chain elongation : Increasing chain length (e.g., hexyl vs. methyl substituents) enhances cytotoxicity selectivity (e.g., HepG2 vs. LO2 cells: selectivity index 28 vs. 20) by improving lipophilicity and membrane penetration .
  • Stereochemistry : (1R,2S,5S) configurations optimize steric complementarity with COX-1, reducing IC50_{50} values (e.g., 360–590 nM in HepG2) .

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